molecular formula C10H17NO B13577571 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B13577571
M. Wt: 167.25 g/mol
InChI Key: XKIQZAHRKJDVIS-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with propenone under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylpiperidin-1-yl)prop-2-en-1-one: Similar in structure but with different methyl group positions.

    1-(1-piperazinyl)-2-Propen-1-one: Contains a piperazine ring instead of a piperidine ring.

    (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a phenyl group instead of dimethyl groups

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-4-10(12)11-8(2)6-5-7-9(11)3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

XKIQZAHRKJDVIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C=C)C

Origin of Product

United States

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